molecular formula C22H26FN3O3S B2658763 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 627822-97-3

1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2658763
CAS No.: 627822-97-3
M. Wt: 431.53
InChI Key: DDNCQQTWZYUBPU-UHFFFAOYSA-N
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Description

1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic organic compound with a complex structure It contains multiple functional groups, including a diethylamino group, a dimethylthiazole moiety, a fluorophenyl group, and a hydroxy-pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a condensation reaction involving an amine and a carbonyl compound, followed by cyclization.

    Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced through an alkylation reaction, where an appropriate alkyl halide reacts with a secondary amine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions (e.g., hydrogen bonding, hydrophobic interactions) with its targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

    1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-phenyl-3-hydroxy-1H-pyrrol-2(5H)-one: Similar structure but lacks the fluorine atom.

    1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-chlorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Similar structure but contains a chlorine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S/c1-5-25(6-2)11-12-26-18(15-9-7-8-10-16(15)23)17(20(28)22(26)29)19(27)21-13(3)24-14(4)30-21/h7-10,18,28H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNCQQTWZYUBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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